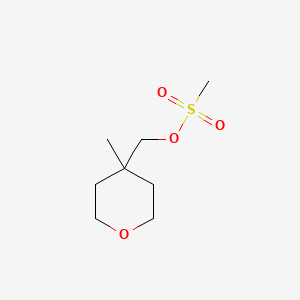

(4-Methyloxan-4-yl)methyl methanesulfonate

Description

(4-Methyloxan-4-yl)methyl methanesulfonate is a methanesulfonate ester featuring a tetrahydropyran (oxane) ring substituted with a methyl group at the 4-position, linked to the methanesulfonate moiety via a methylene bridge. This compound’s structure combines the reactivity of the sulfonate ester group with the steric and electronic effects of the cyclic ether, making it a candidate for applications in organic synthesis, pharmaceuticals, or material science.

Properties

IUPAC Name |

(4-methyloxan-4-yl)methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4S/c1-8(3-5-11-6-4-8)7-12-13(2,9)10/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPLFAVGVOSZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Methyloxan-4-yl)methyl methanesulfonate involves the reaction of (4-methyltetrahydro-2H-pyran-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

(4-Methyloxan-4-yl)methyl methanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: It can be hydrolyzed to yield (4-methyltetrahydro-2H-pyran-4-yl)methanol and methanesulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like sodium azide for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Methyloxan-4-yl)methyl methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyloxan-4-yl)methyl methanesulfonate involves its ability to act as an electrophile in chemical reactions . The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles . This reactivity is exploited in various synthetic applications, where the compound can be used to introduce the (4-methyltetrahydro-2H-pyran-4-yl)methyl group into other molecules .

Comparison with Similar Compounds

Key Observations :

- The oxane and dioxolane rings introduce steric bulk, increasing molar mass and lipophilicity (higher LogP) compared to MMS/EMS. This may enhance membrane permeability but reduce volatility .

- The 4-methyloxane group in the target compound could confer greater hydrolytic stability than MMS/EMS due to reduced electrophilicity at the sulfonate ester.

Toxicity and Regulatory Considerations

- MMS/EMS: Classified as potent genotoxins and carcinogens. Regulatory limits (e.g., EMA’s TTC guideline: 1.5 µg/day) necessitate strict control in pharmaceuticals . Analytical methods like GC-MS are employed for trace detection, though challenges like matrix interference persist .

- This compound: No direct toxicity data exist. Regulatory authorities would likely apply precautionary limits analogous to MMS/EMS (e.g., ≤7.5 µg/g in APIs) until proven safe .

- 4-Formylphenyl Methanesulfonate : The aromatic substituent alters reactivity, possibly reducing genotoxicity but increasing electrophilicity at the formyl group.

Biological Activity

(4-Methyloxan-4-yl)methyl methanesulfonate, also known by its CAS number 1010836-62-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is an organic sulfonate ester. Its structure includes a methanesulfonate group which is known for enhancing solubility and reactivity in biological systems. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which may influence its biological activity.

The biological activity of this compound can be attributed to its interactions with specific molecular targets within cells. It is hypothesized that the compound may modulate enzyme activities or interact with cellular receptors, affecting various signaling pathways.

Key Mechanisms:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Receptor Interaction : Potential binding to receptors could lead to alterations in cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.

- Cytotoxic Effects : Investigations into the cytotoxicity of the compound have shown varying effects on different cell lines, indicating selective toxicity.

- Membrane Interaction : The compound's interaction with biological membranes has been studied, revealing changes in membrane fluidity and permeability.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Selective toxicity in cancer cells | |

| Membrane Interaction | Altered fluidity and permeability |

Table 2: Case Studies on Cytotoxic Effects

| Study Reference | Cell Line Tested | Concentration (μM) | Observed Effect |

|---|---|---|---|

| HeLa | 10 | Minimal cytotoxicity | |

| MCF-7 | 20 | Moderate cytotoxicity | |

| A549 | 50 | High cytotoxicity |

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations above 50 μM, suggesting potential applications in antimicrobial therapies.

-

Cytotoxicity Assessment :

- Research involving various cancer cell lines demonstrated that this compound exhibited selective cytotoxic effects, particularly in breast cancer cells (MCF-7) where it induced apoptosis at higher concentrations.

-

Membrane Interaction Analysis :

- Using model lipid membranes, the compound was shown to alter membrane properties, increasing packing order while decreasing fluidity. This suggests potential implications for drug delivery systems where membrane interaction is crucial.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.